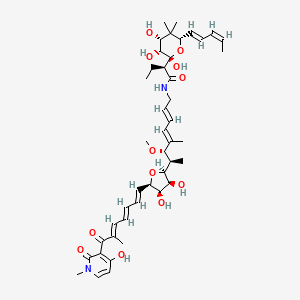
(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
Overview
Description
AZD-3839 is a potent and selective inhibitor of beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1). This compound is notable for its ability to permeate the brain and its potential use in the treatment of Alzheimer’s disease by reducing amyloid-beta levels .
Scientific Research Applications
AZD-3839 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.
Biology: Employed in cellular and animal models to investigate the role of BACE1 in Alzheimer’s disease and other neurodegenerative conditions.
Medicine: Explored as a potential therapeutic agent for reducing amyloid-beta levels in Alzheimer’s disease patients.
Industry: Utilized in the development of new BACE1 inhibitors and related compounds for pharmaceutical research
Mechanism of Action
AZD-3839 exerts its effects by inhibiting BACE1, an enzyme involved in the production of amyloid-beta peptides. By binding to the active site of BACE1, AZD-3839 prevents the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta. This reduction in amyloid-beta levels is believed to mitigate the pathological processes associated with Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
AZD3839 inhibits BACE1 activity in a concentration-dependent manner . It interacts with the enzyme BACE1, which is involved in the processing of the amyloid precursor protein (APP) and formation of amyloid β peptide (Aβ) species .
Cellular Effects
AZD3839 has been shown to reduce Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons . This suggests that AZD3839 can influence cell function by modulating the release of these proteins.
Molecular Mechanism
The molecular mechanism of AZD3839 involves the inhibition of BACE1, an enzyme that plays a key role in the formation of amyloid β peptide (Aβ) species . By inhibiting this enzyme, AZD3839 reduces the levels of Aβ, which is implicated in the pathogenesis of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
AZD3839 exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate . This suggests that the effects of AZD3839 can change over time in laboratory settings.
Dosage Effects in Animal Models
In preclinical animal models, the concentration-effect relationship of Aβ40 reduction revealed that AZD3839 achieved a maximal inhibition of ∼60–70%, with the exception of the brain compartment in guinea pig . This indicates that the effects of AZD3839 can vary with different dosages in animal models.
Metabolic Pathways
AZD3839 is involved in the metabolic pathway of the amyloid precursor protein (APP), specifically in the formation of amyloid β peptide (Aβ) species . It interacts with the enzyme BACE1 in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD-3839 involves multiple steps, typically starting with the preparation of key intermediates through various organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, cyclization, and purification processes. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of AZD-3839 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
AZD-3839 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Comparison with Similar Compounds
Similar Compounds
LY2886721: Another BACE1 inhibitor with similar properties but different pharmacokinetic profiles.
MK-8931 (Verubecestat): A BACE1 inhibitor that has undergone clinical trials for Alzheimer’s disease.
E2609 (Elenbecestat): A BACE1 inhibitor with a distinct chemical structure and mechanism of action
Uniqueness of AZD-3839
AZD-3839 is unique due to its high selectivity for BACE1 over other proteases, such as BACE2 and cathepsin D. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic development. Additionally, its ability to permeate the brain and effectively reduce amyloid-beta levels in preclinical models highlights its potential as a treatment for Alzheimer’s disease .
If you have any more questions or need further details, feel free to ask!
properties
IUPAC Name |
(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXBCEQZNKUUIP-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227163-84-9 | |
| Record name | AZD3839 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227163849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3839 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | [2-[7-[2-(4-Cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-3839 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ID590133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione](/img/structure/B605690.png)





